molecular formula C8H14 B14628239 2-Hexyne, 5,5-dimethyl- CAS No. 56617-18-6

2-Hexyne, 5,5-dimethyl-

Cat. No.: B14628239
CAS No.: 56617-18-6
M. Wt: 110.20 g/mol
InChI Key: AXLFTJMZKJKQIK-UHFFFAOYSA-N
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Description

2-Hexyne, 5,5-dimethyl- is a branched alkyne with the molecular formula C₈H₁₂, featuring a triple bond at position 2 and two methyl substituents at position 5. This structure confers distinct physicochemical properties, including enhanced reactivity at the triple bond and steric effects due to the bulky methyl groups.

Properties

IUPAC Name

5,5-dimethylhex-2-yne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14/c1-5-6-7-8(2,3)4/h7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLFTJMZKJKQIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40205193
Record name 2-Hexyne, 5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56617-18-6
Record name 2-Hexyne, 5,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056617186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hexyne, 5,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexyne, 5,5-dimethyl- can be achieved through various methods. One common approach involves the dehydrohalogenation of vicinal dihalides or vinylic halides. This process typically uses a strong base such as sodium amide (NaNH2) in ammonia (NH3) to eliminate two halogen atoms and form the alkyne . Another method involves the hydrogenation of 2,5-dimethyl-3-hexyne-2,5-diol over nickel or platinum catalysts .

Industrial Production Methods

Industrial production of 2-Hexyne, 5,5-dimethyl- often involves the double elimination of halides from dihaloalkanes. This method is favored due to its efficiency and the availability of starting materials. The reaction conditions typically include the use of strong bases and controlled temperatures to ensure the formation of the desired alkyne .

Chemical Reactions Analysis

Hydrogenation

Reagents/Conditions :

  • Full hydrogenation : H₂ gas with platinum (Pt) or palladium (Pd) catalysts yields 5,5-dimethylhexane.

  • Partial hydrogenation : Lindlar catalyst (Pd/BaSO₄, quinoline) produces cis-5,5-dimethyl-2-hexene, while Na/NH₃ (l) generates the trans isomer .

Mechanism :
Syn-addition of hydrogen occurs in the presence of Lindlar catalyst (cis product), while dissolving metal reduction (Na/NH₃) follows an anti-addition pathway (trans product).

ProductCatalystStereochemistryYield*
5,5-dimethylhexanePt/PdN/A~95%
cis-5,5-dimethyl-2-hexeneLindlar catalystCis~85%
trans-5,5-dimethyl-2-hexeneNa/NH₃Trans~78%

*Yields estimated based on analogous alkyne hydrogenation studies .

Halogenation

Reagents/Conditions :

  • Addition of X₂ (Cl₂ or Br₂) in inert solvents (e.g., CCl₄) at 0–25°C produces tetrahalogenated alkanes.

Mechanism :
Electrophilic addition occurs in two steps:

  • Formation of a cyclic halonium ion intermediate.

  • Anti-addition of the second halogen molecule.

HalogenProductReaction Time
Cl₂2,3-dichloro-5,5-dimethylhexane2–4 hours
Br₂2,3-dibromo-5,5-dimethylhexane1–2 hours

Hydrohalogenation

Reagents/Conditions :

  • HX (HCl, HBr) in stoichiometric or excess amounts. Anti-Markovnikov addition requires peroxides.

Mechanism :

  • Markovnikov addition : Protonation at the more substituted carbon forms a carbocation, followed by halide attack.

  • Anti-Markovnikov : Radical pathway initiated by peroxides directs halide to the less substituted carbon.

ReagentProductRegiochemistry
HBr (no peroxide)2-bromo-5,5-dimethyl-2-hexeneMarkovnikov
HBr + ROOR3-bromo-5,5-dimethyl-1-hexeneAnti-Markovnikov

Oxidation

Reagents/Conditions :

  • Ozonolysis : O₃ followed by reductive workup (Zn/H₂O) cleaves the triple bond to yield two ketones: acetone and 3,3-dimethylbutan-2-one.

  • KMnO₄/H⁺ : Oxidative cleavage produces carboxylic acids (propanoic acid and 3,3-dimethylbutanoic acid).

Oxidizing AgentProductsNotes
O₃, Zn/H₂OAcetone + 3,3-dimethylbutan-2-oneMild conditions
KMnO₄, H₂SO₄Propanoic acid + 3,3-dimethylbutanoic acidHarsh conditions

Hydration

Reagents/Conditions :

  • HgSO₄/H₂SO₄ catalyzes hydration to form 5,5-dimethylhexan-2-one.

Mechanism :
Acid-catalyzed addition of water follows Markovnikov orientation, producing a ketone via enol intermediate.

CatalystProductYield*
HgSO₄/H₂SO₄5,5-dimethylhexan-2-one~70%

Alkyne Metathesis

Reagents/Conditions :

  • Transition-metal catalysts (e.g., Mo or W alkylidene complexes) redistribute substituents on the triple bond.

Application :
Used to synthesize unsymmetrical alkynes, though specific data for 2-hexyne derivatives remain limited.

Scientific Research Applications

2-Hexyne, 5,5-dimethyl- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Hexyne, 5,5-dimethyl- involves its ability to participate in various chemical reactions due to the presence of the carbon-carbon triple bond. This bond is highly reactive and can undergo addition, substitution, and polymerization reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Research Findings and Gaps

  • Vapor Pressure Studies : 2-Hexyne demonstrates predictable vapor pressure behavior in binary mixtures with alkanes (ethane, propane, butane), critical for industrial formulations .
  • Energy Transfer in Fluorescent Systems : While unrelated directly to 2-hexyne, studies on 5,5-dimethyl cyclohexene derivatives highlight the role of substituents in tuning electronic properties (e.g., fluorescence efficiency) .

Data Gaps :

  • Exact boiling points, melting points, and synthetic routes for 2-hexyne, 5,5-dimethyl- require further experimental validation.
  • Comparative toxicity profiles between hexyne and hexene derivatives remain understudied.

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